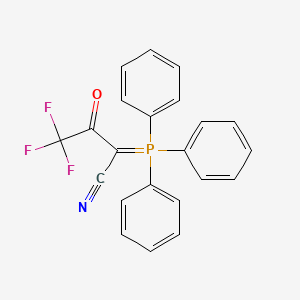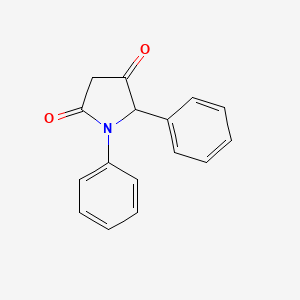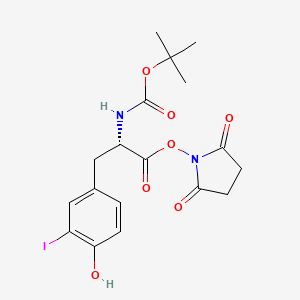![molecular formula C13H10N2O6S B14431353 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 76185-57-4](/img/structure/B14431353.png)
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a hydrazinylidene group and a sulfophenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of 3-sulfophenylhydrazine with cyclohexa-1,4-diene-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The hydrazinylidene and sulfophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and autoimmune disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfophenyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- 6-oxo-3-[[4-(2-pyridinylsulfamoyl)phenyl]hydrazinylidene]-1-cyclohexa-1,4-dienecarboxylic acid
Uniqueness
6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 76185-57-4 | |
Formule moléculaire |
C13H10N2O6S |
Poids moléculaire |
322.30 g/mol |
Nom IUPAC |
2-hydroxy-5-[(3-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-12-5-4-9(7-11(12)13(17)18)15-14-8-2-1-3-10(6-8)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21) |
Clé InChI |
KEHBZRCBSSPEJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/no-structure.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)



![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)



